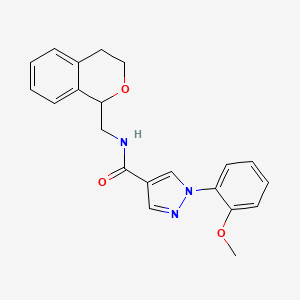

![molecular formula C18H19N3O2 B5572441 6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in pyrrolo[3,4-d]pyridazine derivatives stems from their potential in medicinal chemistry, due to their structural features that allow for diverse biological activities. These compounds belong to a broader class of heterocyclic compounds, which are a cornerstone of organic chemistry with significant implications in drug development.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions starting from basic heterocyclic skeletons. For instance, the synthesis of related pyrrolopyrazine derivatives has been achieved through condensation reactions, cyclization, and functional group transformations, indicating a complex yet controllable synthesis pathway (G. G. Dubinina et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically employs techniques like X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These analyses reveal the arrangement of atoms, the stereochemistry, and electronic properties critical for understanding the compound's reactivity and interaction with biological targets. For example, the structure and DFT calculations of pyridazine analogs have been detailed, providing insight into the electronic characteristics of these molecules (Hamdi Hamid Sallam et al., 2021).

Scientific Research Applications

Antioxidant and Antitumor Applications

Heterocyclic compounds, including pyrrolopyridazine derivatives, have been synthesized and investigated for their antioxidant and antitumor activities. For example, novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives demonstrated antioxidant activities, suggesting potential utility in medical research for disease treatment or prevention (Salem et al., 2015). Similarly, derivatives of thiophene and thieno[3,2-d]pyrimidine showed potent antitumor and antibacterial agents, indicating the relevance of such compounds in developing new therapeutic agents (Hafez et al., 2017).

Corrosion Inhibition

Pyridazine derivatives have been studied for their role as corrosion inhibitors, a key area of interest in material science and engineering. The inhibitory effect of pyridazine derivatives on the corrosion of mild steel in acidic solutions was investigated, demonstrating the compounds' potential to protect industrial materials from corrosion (Mashuga et al., 2017).

Drug Discovery and Pharmaceutical Research

The synthesis and biological evaluation of novel pyrrolopyridazine derivatives have been explored for their potential in drug discovery, particularly as protein kinase inhibitors with antiproliferative activity. This highlights the compound's relevance in pharmaceutical research and cancer therapy development (Dubinina et al., 2006).

properties

IUPAC Name |

6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-10-17-12(3)21(13(4)18(17)11(2)20-19-10)8-14-5-6-15-16(7-14)23-9-22-15/h5-7H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWJLKBNAWASAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN=C(C2=C(N1CC3=CC4=C(C=C3)OCO4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)